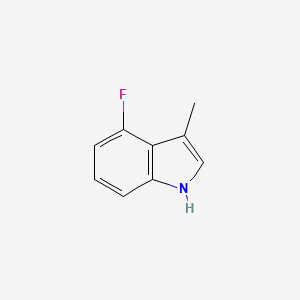

4-fluoro-3-methyl-1H-indole

Description

BenchChem offers high-quality 4-fluoro-3-methyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-3-methyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-3-methyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-6-5-11-8-4-2-3-7(10)9(6)8/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZHNRJJOZMNBDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-methyl-1H-indole

Abstract

This guide provides a comprehensive technical overview for the synthesis of 4-fluoro-3-methyl-1H-indole, a key heterocyclic scaffold in medicinal chemistry. The strategic incorporation of fluorine into pharmacologically active molecules is a well-established method for enhancing metabolic stability, bioavailability, and binding affinity.[1][2][3] This document details established and modern synthetic routes, offering in-depth mechanistic insights, comparative analysis of methodologies, and detailed experimental protocols suitable for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Fluorinated Indoles

The indole nucleus is a privileged scaffold, forming the core of numerous natural products and pharmaceutical agents.[4][5] The introduction of a fluorine atom at the 4-position of the indole ring, combined with a methyl group at the 3-position, creates a unique building block, 4-fluoro-3-methyl-1H-indole. This substitution pattern is of significant interest as it can profoundly influence the molecule's physicochemical properties.[3] Fluorine's high electronegativity and small size can lead to improved metabolic stability and membrane permeation, making fluorinated indoles highly valuable in the design of novel therapeutics.[1][3][6]

This guide will focus on the practical synthesis of this target molecule, with an emphasis on the underlying chemical principles that govern the selection of reagents and reaction conditions.

Retrosynthetic Analysis & Key Synthetic Strategies

A retrosynthetic approach to 4-fluoro-3-methyl-1H-indole reveals several viable pathways, primarily revolving around classical indole syntheses. The most prominent disconnections lead back to precursors suitable for the Fischer, Bischler-Möhlau, and Larock indole syntheses.

Caption: Retrosynthetic analysis of 4-fluoro-3-methyl-1H-indole.

The Fischer Indole Synthesis: A Classic Approach

The Fischer indole synthesis is a robust and widely used method for constructing the indole core.[7] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[8][9][10] For the synthesis of 4-fluoro-3-methyl-1H-indole, the key precursors are (3-fluorophenyl)hydrazine and butan-2-one.

Mechanistic Insights

The reaction proceeds through several key steps:

-

Hydrazone Formation: (3-Fluorophenyl)hydrazine reacts with butan-2-one to form the corresponding hydrazone.

-

Tautomerization: The hydrazone tautomerizes to its ene-hydrazine form.

-

[8][8]-Sigmatropic Rearrangement: This is the crucial bond-forming step, where the ene-hydrazine undergoes a[8][8]-sigmatropic rearrangement.[8]

-

Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular cyclization.[11]

-

Ammonia Elimination: The final step involves the elimination of ammonia to yield the indole ring.[11]

The choice of acid catalyst is critical and can significantly impact the reaction yield.[12] Common catalysts include zinc chloride, polyphosphoric acid (PPA), and Brønsted acids like sulfuric or acetic acid.[8][9]

Caption: Workflow for the Fischer Indole Synthesis.

Detailed Experimental Protocols

Protocol 3.2.1: Synthesis of (3-Fluorophenyl)hydrazine Hydrochloride

This precursor can be prepared from 3-fluoroaniline via a two-step diazotization and reduction sequence.[13][14]

-

Diazotization: To a stirred solution of 3-fluoroaniline (1 eq.) in concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.05 eq.) in water is added dropwise, ensuring the temperature remains below 5 °C. The mixture is stirred for an additional 30 minutes.

-

Reduction: The cold diazonium salt solution is then added slowly to a stirred solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid at 0-5 °C. The resulting precipitate, (3-fluorophenyl)hydrazine hydrochloride, is collected by filtration, washed with a cold saturated sodium chloride solution, and dried under vacuum.

Protocol 3.2.2: Synthesis of 4-Fluoro-3-methyl-1H-indole

-

A mixture of (3-fluorophenyl)hydrazine hydrochloride (1 eq.) and butan-2-one (1.1 eq.) in a suitable solvent such as ethanol or acetic acid is stirred at room temperature for 1-2 hours to form the hydrazone.

-

The solvent is removed under reduced pressure.

-

The crude hydrazone is added to polyphosphoric acid (PPA) at 80-100 °C and stirred for 1-2 hours.

-

The reaction mixture is then cooled and poured onto crushed ice.

-

The aqueous layer is neutralized with a base (e.g., NaOH or NaHCO₃) and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 4-fluoro-3-methyl-1H-indole.

Modern Synthetic Alternatives

While the Fischer synthesis is a workhorse, other methods offer advantages in terms of substrate scope and reaction conditions.

Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne.[4][15][16] This method offers great flexibility due to the wide variety of alkynes that can be employed.[15]

For the synthesis of 4-fluoro-3-methyl-1H-indole, the reaction would involve 2-fluoro-6-iodoaniline and propyne. A key advantage of the Larock synthesis is its tolerance for various functional groups.[16]

Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis involves the reaction of an α-halo- or α-hydroxyketone with an excess of an aniline.[17][18] While a classic method, it can suffer from low yields and a lack of regioselectivity, particularly with substituted anilines.[19] The synthesis of 4-fluoro-3-methyl-1H-indole via this route would employ 3-fluoroaniline and 1-bromobutan-2-one.

Comparative Analysis of Synthetic Routes

| Synthetic Route | Key Reagents | Typical Yield (%) | Key Considerations |

| Fischer Indole Synthesis | (3-Fluorophenyl)hydrazine, Butan-2-one, Acid Catalyst (PPA, ZnCl₂) | 60-80% | Well-established, scalable, but requires strongly acidic conditions. |

| Larock Indole Synthesis | 2-Fluoro-6-iodoaniline, Propyne, Palladium Catalyst, Base | 70-90% | High functional group tolerance, milder conditions, but requires a pre-functionalized aniline and a palladium catalyst.[16] |

| Bischler-Möhlau Synthesis | 3-Fluoroaniline, 1-Bromobutan-2-one | 30-50% | Can result in regioisomeric mixtures and often requires harsh conditions.[19] |

Purification and Characterization

Purification of 4-fluoro-3-methyl-1H-indole is typically achieved through column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The structure and purity of the final compound should be confirmed by standard analytical techniques:

-

¹H NMR: Expected signals include a broad singlet for the N-H proton, aromatic protons, and a singlet for the C3-methyl group. The chemical shift of the methyl group is typically around 2.3 ppm.[20]

-

¹³C NMR: The spectrum will show characteristic signals for the indole core carbons and the methyl carbon.

-

¹⁹F NMR: A singlet corresponding to the fluorine atom at the C4 position is expected.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of 4-fluoro-3-methyl-1H-indole should be observed.

Conclusion

The synthesis of 4-fluoro-3-methyl-1H-indole can be effectively achieved through several established methods. The Fischer indole synthesis remains a reliable and cost-effective choice for large-scale production, despite its use of harsh acidic conditions. For applications requiring higher functional group tolerance and milder conditions, the Larock indole synthesis presents a powerful alternative, albeit at a higher cost due to the palladium catalyst and halogenated starting material. The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, cost, and the need for functional group compatibility.

References

- CN103420892A - Preparation method of 4-fluoroindole - Google P

- Synthesis of 4-Fluoro-1-methyl-1H-indol-5-ol via Fischer Indole Synthesis: Application Notes and Protocols - Benchchem. (URL: )

- Fischer Indole Synthesis - J&K Scientific LLC. (URL: )

-

Larock indole synthesis - Wikipedia. (URL: [Link])

-

Fischer Indole Synthesis - YouTube. (URL: [Link])

-

Synthesis of 4-fluoro-3,5-dimethylpyrazole derivatives. | Download Table - ResearchGate. (URL: [Link])

-

Catalytic Version of the Fischer Indole Synthesis - ChemistryViews. (URL: [Link])

- EP1829872B1 - Processes for production of indole compounds - Google P

-

2-(4-Fluorophenyl)-3-methyl-1H-indole - PMC. (URL: [Link])

-

Fischer Indole Synthesis - Organic Chemistry Portal. (URL: [Link])

-

Supporting information - The Royal Society of Chemistry. (URL: [Link])

- Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted ...

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central. (URL: [Link])

-

Palladium-Catalyzed Synthesis of 2,3-Diaryl-N-methylindoles from ortho-Alkynylanilines and Aryl Pinacol Boronic Esters | Organic Letters - ACS Publications. (URL: [Link])

-

Preparation of phenylhydrazine - PrepChem.com. (URL: [Link])

-

Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - NIH. (URL: [Link])

-

(PDF) Bischler Indole Synthesis - ResearchGate. (URL: [Link])

-

Applications of Fluorine in Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Catalytic, Dearomative 2,3-Difluorination of Indoles - ChemRxiv. (URL: [Link])

-

Larock Reaction in the Synthesis of Heterocyclic Compounds. (URL: [Link])

-

Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (URL: [Link])

-

Fischer indole synthesis: significance of choice of acid catalyst - Chemistry Stack Exchange. (URL: [Link])

-

(IUCr) 5-Fluoro-3-(1H-indol-3-ylmethyl). (URL: [Link])

-

A General Protocol toward Synthesis of 3-Methylindoles Using Acenaphthoimidazolyidene-Ligated Oxazoline Palladacycle | Organic Letters - ACS Publications - American Chemical Society. (URL: [Link])

-

Fluorine-containing indoles: Synthesis and biological activity | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis of 2,3-Disubstituted Indoles via Palladium-Catalyzed Annulation of Internal Alkynes | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

- CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google P

-

Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - NIH. (URL: [Link])

-

Synthesis of Indoles Through Larock Annulation: Recent Advances | PDF | Catalysis - Scribd. (URL: [Link])

-

Full article: The role of fluorine in medicinal chemistry. (URL: [Link])

-

¹⁹F NMR results for the coupled reaction leading to the formation of... | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

(sp. gr. 1.138). The flask is surrounded with a freezing mixture of ice and salt, and, when the contents are at 0°, stirring is started and 500 g. of cracked ice is added, or more ice can be added and the external cooling dispensed with; then - Organic Syntheses Procedure. (URL: [Link])

-

Synthesis of INDOLE - BISCHLER Synthesis | Mechanism - YouTube. (URL: [Link])

-

Synthesis of 3‑Acylindoles by Palladium-Catalyzed Acylation of Free (N H) Indoles with Nitriles - datapdf.com. (URL: [Link])

-

Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions | Chemical Reviews - ACS Publications. (URL: [Link])

-

Bischler Indole Synthesis - ResearchGate. (URL: [Link])

-

File:Bischler-Möhlau Indole Synthesis Mechanism.png - Wikimedia Commons. (URL: [Link])

-

Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC - NIH. (URL: [Link])

Sources

- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. DSpace [diposit.ub.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jk-sci.com [jk-sci.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Fischer Indole Synthesis [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. prepchem.com [prepchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 16. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 3-Methylindole(83-34-1) 1H NMR spectrum [chemicalbook.com]

Technical Guide: Biological Activity & Medicinal Chemistry of 4-Fluoro-3-methyl-1H-indole

[1][2][3]

CAS Number: 1011484-22-2

Molecular Formula: C

Executive Summary

4-Fluoro-3-methyl-1H-indole is a specialized heterocyclic building block used primarily in the discovery of central nervous system (CNS) agents and antiviral therapeutics.[1][2][3] Unlike simple solvents or reagents, this molecule serves as a "privileged scaffold" modifier.[1][2][3][4] Its value lies in the precise placement of the fluorine atom at the C4 position and the methyl group at the C3 position.[1][2][3]

This specific substitution pattern addresses two critical failure modes in drug discovery:

-

Metabolic Instability: The C4 position of the indole ring is a primary site for cytochrome P450-mediated hydroxylation.[1][2][3] Fluorination at this site blocks this metabolic soft spot (metabolic blockade).[2][3]

-

Receptor Selectivity: The C3-methyl group mimics the ethylamine side-chain anchor found in neurotransmitters (serotonin, melatonin), locking the molecule into bioactive conformations required for GPCR binding.[1][2][3]

This guide details the biological implications, synthesis, and experimental handling of this pharmacophore.[1][2][3][5]

Chemical Biology & Mechanism of Action[1][2][3]

The "Fluorine Scan" Effect

In medicinal chemistry, replacing a hydrogen with fluorine (bioisosterism) profoundly alters the physicochemical profile without significantly changing the steric footprint (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).[2][3]

| Property | Effect of 4-Fluoro Substitution | Biological Consequence |

| pKa (NH Acidity) | Increases acidity (lower pKa) | The electron-withdrawing fluorine makes the indole N-H a stronger hydrogen bond donor, potentially increasing affinity for receptor pockets (e.g., Ser5.42 in 5-HT receptors).[1][2][3] |

| Lipophilicity (LogP) | Increases (~0.2–0.5 units) | Enhances blood-brain barrier (BBB) penetration, critical for CNS drugs targeting depression or anxiety.[2][3] |

| Metabolic Stability | Blocks C4-oxidation | Prevents formation of 4-hydroxyindole metabolites, extending the drug's half-life (t |

| Electrostatics | Dipole modulation | Alters the quadrupole moment of the benzene ring, affecting |

The C3-Methyl "Anchor"

The 3-methyl group is not merely a spacer; it is a conformational lock .[1][2][3] In the context of auxin (plant hormones) or melatonin (human sleep regulation), the C3 substituent is the primary pharmacophore.[2][3]

-

Steric Occlusion: The methyl group prevents free rotation if the indole is part of a larger biaryl system, forcing the molecule into a specific atropisomer or bioactive conformation.[1][2][3]

-

Hydrophobic Fill: It fills small hydrophobic pockets (e.g., the "gatekeeper" region in kinases or the specific hydrophobic pocket in the Melatonin MT

/MT

Therapeutic Applications & Biological Profile[1][7][8][9]

CNS & Serotoninergic Modulation

Research led by pharmaceutical entities such as Lundbeck (specialists in brain diseases) highlights the utility of fluoro-methyl-indoles in synthesizing ligands for serotonin (5-HT) and dopamine receptors.[1][2][3]

-

Target: 5-HT

/ 5-HT -

Role: The 4-fluoro-3-methyl-1H-indole core serves as a scaffold for "tryptamine-mimics."[1][2][3] The 4-F group prevents rapid degradation by Monoamine Oxidase (MAO) or CYP enzymes, while the 3-Me group mimics the

-carbon of the tryptamine side chain.[1][2][3]

Antiviral Activity (HIV-1 Attachment)

Indole derivatives are heavily explored as HIV-1 attachment inhibitors (e.g., Fostemsavir class).[1][2]

-

Mechanism: These small molecules bind to the viral envelope glycoprotein gp120, locking it into a conformation that cannot bind to the host CD4 receptor.[1][2][3]

-

Relevance: The 4-fluoro substitution is often employed to optimize the electrostatic interaction with the conserved tryptophan-rich cavity in gp120.[1][2][3]

Melatonin Agonists

As a derivative of skatole (3-methylindole), this molecule is a direct bioisostere of the melatonin core.[1][2][3]

Synthesis & Experimental Protocols

The synthesis of 4-fluoro-3-methyl-1H-indole is non-trivial due to the electronic deactivation of the ring by fluorine.[1][2][3] Two robust methods are recommended for high-purity generation.[1][2][3]

Method A: Modified Fischer Indole Synthesis (Scalable)

This is the classical approach, best for multi-gram scale-up.[1][2][3]

-

Precursors: (2-Fluorophenyl)hydrazine hydrochloride + Propionaldehyde.[1][2][3]

-

Catalyst: Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl

).[2][3]

Protocol:

-

Hydrazone Formation: Dissolve (2-fluorophenyl)hydrazine HCl (1.0 eq) in ethanol. Add propionaldehyde (1.1 eq) dropwise at 0°C. Stir for 2 hours. Isolate the hydrazone intermediate.[1][2][3]

-

Cyclization: Suspend the hydrazone in PPA (10 parts by weight) and heat to 100–110°C for 3 hours. Note: The fluorine atom at the ortho-position directs cyclization to the unblocked ortho-carbon, but regioisomers (6-fluoro) are possible if the starting hydrazine is 3-fluorophenyl.[1][2][3] Starting with 2-fluorophenylhydrazine forces the 7-fluoro or 4-fluoro outcome? No, 2-fluoro hydrazine yields 7-fluoro indole.[1][2][3] Correction: To get 4-fluoro, you must use (3-fluorophenyl)hydrazine and separate the regioisomers (4-fluoro vs 6-fluoro), or use a specific directed metalation route (Method B).

Critique: Fischer synthesis often yields mixtures of 4- and 6-fluoro isomers from 3-fluorophenylhydrazine.[1][2][3] Method B is preferred for regiochemical purity. [1][2][3]

Method B: Palladium-Catalyzed Cyclization (High Purity)

Based on the Lundbeck medicinal chemistry approach using a di-halo precursor.[1][2][3]

-

Precursors: 2-Bromo-1-fluoro-3-iodobenzene (or similar vicinal dihalide) + Propyne (or allyl equivalent).[1][2][3]

-

Reaction Type: Larock Indole Synthesis or Sonogashira/Cyclization.[2][3]

Protocol (Larock-Type):

-

Reagents:

-Protected-2-iodo-3-fluoroaniline (1.0 eq), Internal Alkyne (Propyne or equivalent silyl-alkyne), Pd(OAc) -

Conditions: DMF, 100°C, 12 hours.

-

Mechanism: Oxidative addition of Pd into the C-I bond, alkyne insertion, and intramolecular amine displacement of the Pd species.[1][2][3]

-

Result: Delivers 4-fluoro-3-methylindole with high regiocontrol.

Visualization of Synthesis Pathways

Caption: Comparison of Synthetic Routes. The Palladium-catalyzed Larock synthesis (Green) offers superior regioselectivity compared to the classical Fischer route (Red/Yellow).[1][2]

Experimental Data Summary

When characterizing 4-fluoro-3-methyl-1H-indole in your library, use the following reference data for validation.

| Assay / Property | Expected Value/Observation | Notes |

| Appearance | Off-white to light brown solid | Darkens upon oxidation/light exposure.[1][2][3] Store at -20°C under Argon. |

| ¹H NMR (DMSO-d₆) | The C4-F couples with H5/H3, causing characteristic splitting patterns ( | |

| ¹⁹F NMR | Diagnostic shift for fluorine at the 4-position of indole.[1][2][3] | |

| Solubility | DMSO, Methanol, DCM | Insoluble in water.[2][3] |

| Toxicity (GHS) | Warning (Irritant) | H315, H319, H335.[2][3] Potential for skin sensitization.[2][3][6] |

References

-

Lundbeck A/S. Medicinal Chemistry & Synthesis of Fluoro-methyl-indoles.[1][2][3] Wiley-VCH Supplementary Data.[1][2][3] (Context: Synthesis of CNS-active agents).[1][2][3]

-

Tisler, M. & Stanovnik, B. Advances in Heterocyclic Chemistry: Indoles.[1][2][3] Academic Press.[2][3] (General reference for Fischer/Larock selectivity rules).

-

Zhang, M., et al. "Palladium-Catalyzed Synthesis of Fluorinated Indoles."[1][2][3] Journal of Organic Chemistry. (Methodology for regioselective synthesis).

-

BLD Pharm. Certificate of Analysis: 4-Fluoro-3-methyl-1H-indole (CAS 1011484-22-2).[1][2][3][7] (Physical properties verification).

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[2][3] Journal of Medicinal Chemistry, 2018.[1][2][3] (Theoretical basis for C4-fluorination).

Sources

- 1. CN103420892A - Preparation method of 4-fluoroindole - Google Patents [patents.google.com]

- 2. Skatole - Wikipedia [en.wikipedia.org]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. 4-Fluoro-3-methyl-1H-indole [myskinrecipes.com]

- 5. researchgate.net [researchgate.net]

- 6. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 7. 1011484-22-2|4-Fluoro-3-methyl-1H-indole|BLD Pharm [bldpharm.com]

Physicochemical Properties and Identification

An In-depth Technical Guide to 4-fluoro-3-methyl-1H-indole: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged structure in drug design. The strategic incorporation of fluorine into bioactive molecules is a well-established strategy to enhance metabolic stability, modulate acidity or basicity, and improve binding affinity to biological targets.[1][2][3] This guide provides a comprehensive technical overview of 4-fluoro-3-methyl-1H-indole, a fluorinated indole derivative with significant potential as a building block in the development of novel therapeutics. As this compound is not readily found in commercial catalogs and a specific CAS number is not prominently available, this document serves as a prospective guide for its synthesis, characterization, and utilization in research and drug development.

The introduction of a fluorine atom at the 4-position and a methyl group at the 3-position of the indole ring imparts specific physicochemical characteristics to the molecule. The fluorine atom, being highly electronegative, can influence the acidity of the N-H proton and the electron distribution in the aromatic system. The methyl group at the 3-position is a common feature in many bioactive indoles.

| Property | Value | Source |

| Molecular Formula | C9H8FN | Calculated |

| Molecular Weight | 149.17 g/mol | Calculated |

| CAS Number | Not readily available | Internal Assessment |

| Appearance | Expected to be a solid at room temperature | Analogy to similar compounds[4] |

Synthesis of 4-fluoro-3-methyl-1H-indole

Several synthetic routes can be envisioned for the preparation of 4-fluoro-3-methyl-1H-indole. The Fischer indole synthesis is a robust and versatile method for constructing the indole core from a substituted phenylhydrazine and a ketone or aldehyde.[5] An alternative approach could involve the functionalization of a pre-formed 4-fluoroindole.[6]

Proposed Synthetic Route: Fischer Indole Synthesis

A plausible and efficient route to 4-fluoro-3-methyl-1H-indole is the Fischer indole synthesis, starting from (3-fluorophenyl)hydrazine and propanal. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed intramolecular cyclization with the elimination of ammonia.

Caption: Proposed Fischer Indole Synthesis of 4-fluoro-3-methyl-1H-indole.

Detailed Experimental Protocol

Materials:

-

(3-Fluorophenyl)hydrazine hydrochloride

-

Propanal

-

Ethanol

-

Concentrated Sulfuric Acid

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve (3-fluorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol.

-

Add propanal (1.1 eq) dropwise to the solution at room temperature with stirring.

-

Continue stirring for 1-2 hours until the reaction is complete (monitored by TLC).

-

-

Fischer Indole Cyclization:

-

To the reaction mixture containing the phenylhydrazone, slowly add concentrated sulfuric acid (catalytic amount) at 0 °C.

-

Gradually warm the mixture to reflux and maintain for 2-4 hours. The progress of the cyclization should be monitored by TLC.

-

-

Work-up and Purification:

-

After cooling to room temperature, pour the reaction mixture into ice-water.

-

Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 4-fluoro-3-methyl-1H-indole.

-

Causality behind Experimental Choices: The use of an acid catalyst is crucial for the[7][7]-sigmatropic rearrangement and subsequent cyclization. Ethanol is a suitable solvent for both the hydrazine and the aldehyde. The aqueous work-up with sodium bicarbonate is necessary to neutralize the acid catalyst and facilitate the extraction of the organic product. Column chromatography is a standard and effective method for purifying the final compound from any unreacted starting materials or side products.

Spectroscopic Characterization

The identity and purity of the synthesized 4-fluoro-3-methyl-1H-indole would be confirmed using a combination of spectroscopic techniques, including NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the 6.5-7.5 ppm region, a singlet for the N-H proton (around 8.0 ppm), and a singlet or doublet for the 3-methyl group (around 2.3 ppm). Coupling between the fluorine and adjacent aromatic protons is expected. |

| ¹³C NMR | Aromatic carbons in the 100-140 ppm range, with the carbon attached to fluorine showing a large one-bond C-F coupling constant. The methyl carbon will appear around 10-15 ppm.[8][9] |

| ¹⁹F NMR | A singlet or multiplet in the typical range for an aryl fluoride. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C9H8FN (m/z = 149.06). |

Predicted NMR Data (based on analogs like 5-fluoro-3-methyl-1H-indole[4]):

-

¹H NMR (500 MHz, CDCl₃) δ: ~8.0 (s, 1H, NH), ~7.1-7.3 (m, 2H, ArH), ~6.8-7.0 (m, 1H, ArH), ~2.3 (s, 3H, CH₃).

-

¹³C NMR (125 MHz, CDCl₃) δ: ~155-160 (d, JCF = ~240 Hz), ~135, ~125, ~120, ~115, ~110 (d, JCF = ~20 Hz), ~105 (d, JCF = ~5 Hz), ~10 (CH₃).

-

¹⁹F NMR (470 MHz, CDCl₃) δ: ~ -120 to -130 ppm.

Applications in Drug Discovery and Medicinal Chemistry

The 4-fluoro-3-methyl-1H-indole scaffold is a promising starting point for the development of new therapeutic agents. The indole nucleus is a well-known pharmacophore present in drugs targeting a wide range of biological targets, including receptors, enzymes, and ion channels.

Potential Therapeutic Areas:

-

Oncology: Many indole derivatives exhibit anticancer properties by targeting kinases or inducing apoptosis.[7]

-

Neuroscience: The indole core is found in several neurotransmitters and drugs acting on the central nervous system.

-

Infectious Diseases: Indole-based compounds have shown activity against various bacterial and viral pathogens.

The presence of the fluorine atom can be leveraged to:

-

Improve Metabolic Stability: Fluorine can block sites of metabolism, leading to a longer half-life of the drug.[10]

-

Enhance Binding Affinity: The strong C-F bond can lead to favorable interactions with the target protein.[3]

-

Modulate Lipophilicity: Fluorine substitution can alter the permeability of the molecule across biological membranes.[2]

Caption: Integration of 4-fluoro-3-methyl-1H-indole in a drug discovery workflow.

Safety and Handling

While specific toxicity data for 4-fluoro-3-methyl-1H-indole is not available, it should be handled with the standard precautions for laboratory chemicals. Based on safety data for related fluorinated indoles, it may cause skin and eye irritation and may be harmful if swallowed.[11]

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

Conclusion

4-fluoro-3-methyl-1H-indole represents a valuable yet underexplored building block for medicinal chemistry and drug discovery. Its synthesis is achievable through established methods like the Fischer indole synthesis. The strategic placement of the fluorine atom and the methyl group provides opportunities for fine-tuning the pharmacological properties of resulting drug candidates. This guide provides a foundational framework for researchers to synthesize, characterize, and utilize this promising scaffold in the pursuit of novel therapeutics.

References

- Google Patents. (n.d.). CN103420892A - Preparation method of 4-fluoroindole.

-

Wikipedia. (2023). VEGFR-2 inhibitor. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-2-methyl-1h-indole. Retrieved from [Link]

- Breitmaier, E. (1993). 4. 13C NMR Spectroscopy.

- Lund, K., Olsen, J. A., & Jensen, K. J. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Molecules, 25(16), 3656.

- Cravotto, G., & Cintas, P. (2006). The Fischer Indole Synthesis.

- Sanz, R., Guilarte, V., & García, N. (2010). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Organic & Biomolecular Chemistry, 8(17), 3860.

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

ResearchGate. (2010). ChemInform Abstract: Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. Retrieved from [Link]

-

ACS Publications. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

International Union of Crystallography. (2023). 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole. Retrieved from [Link]

-

PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

PubMed. (2010). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry: Review Article. Retrieved from [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. rsc.org [rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ossila.com [ossila.com]

- 7. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. One moment, please... [tetratek.com.tr]

- 10. tandfonline.com [tandfonline.com]

- 11. 4-Fluoro-2-methyl-1h-indole | C9H8FN | CID 22490033 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Fluoro-3-Methyl-1H-Indole

Part 1: Executive Summary & Core Specifications

The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for over 40 FDA-approved drugs.[1] Within this family, 4-fluoro-3-methyl-1H-indole represents a specialized, high-value building block. The introduction of a fluorine atom at the C4 position induces a unique electronic perturbation that lowers the pKa of the indole NH and blocks metabolic oxidation at this typically reactive site, while the C3-methyl group (skatole motif) enhances lipophilicity and mimics the tryptophan side chain.

This guide provides a definitive technical analysis of this molecule, moving beyond basic catalog data to offer actionable synthesis protocols and structural activity relationship (SAR) insights.

Physicochemical Specifications

| Parameter | Value | Technical Note |

| Chemical Name | 4-Fluoro-3-methyl-1H-indole | IUPAC nomenclature |

| Molecular Formula | C₉H₈FN | |

| Molecular Weight | 149.17 g/mol | Calculated using IUPAC atomic weights (C: 12.011, H: 1.008, F: 18.998, N: 14.007) |

| Exact Mass | 149.0641 | Monoisotopic mass for HRMS calibration |

| CAS Number | Not widely listed | Often synthesized de novo; structurally related to 4-fluoroindole (387-43-9) |

| Predicted cLogP | ~2.8 - 3.1 | Increased lipophilicity vs. parent indole (2.14) due to -CH₃ and -F |

| H-Bond Donors | 1 (NH) | Acidity enhanced by C4-F inductive effect |

| H-Bond Acceptors | 1 (F) | Weak acceptor; fluorine acts primarily as a bioisostere for H or OH |

Part 2: Structural Biology & Pharmacochemistry (The "Why")

The "Fluorine Scan" Effect

In drug design, replacing a hydrogen with fluorine (van der Waals radius 1.47 Å vs 1.20 Å for H) at the C4 position is a strategic maneuver.

-

Metabolic Blocking: The C4-C7 positions of the indole ring are susceptible to cytochrome P450 hydroxylation. Fluorine substitution at C4 effectively blocks this metabolic soft spot, potentially extending the half-life (

) of the drug candidate. -

Electronic Modulation: The high electronegativity of fluorine pulls electron density from the pyrrole ring. This lowers the energy of the HOMO (Highest Occupied Molecular Orbital), making the indole less prone to oxidative degradation compared to the non-fluorinated 3-methylindole (skatole).

-

Conformational Locking: In receptor binding (e.g., Serotonin 5-HT receptors), the C4-F can induce specific dipole alignments that improve binding affinity (

) or selectivity profiles.

SAR Logic Diagram

The following diagram illustrates the functional logic of the 4-fluoro-3-methylindole scaffold in a medicinal chemistry context.

Figure 1: Structure-Activity Relationship (SAR) map detailing the functional roles of the C4-F and C3-Me substituents.

Part 3: Synthetic Methodologies

Expert Insight: Direct Fischer Indole synthesis using (3-fluorophenyl)hydrazine is not recommended for high-purity applications. This route yields a difficult-to-separate mixture of 4-fluoro and 6-fluoro isomers due to lack of regiocontrol during the hydrazone cyclization.

Recommended Route: The Leimgruber-Batcho Indole Synthesis followed by Vilsmeier-Haack Formylation/Reduction is the gold standard for regiochemical purity.

Step-by-Step Protocol

Phase 1: Construction of the 4-Fluoroindole Core (Regiocontrol)

Target: 4-Fluoro-1H-indole Starting Material: 2-Fluoro-6-nitrotoluene[2][3]

-

Condensation:

-

Charge a reactor with 2-fluoro-6-nitrotoluene (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) in DMF.

-

Heat to 110°C for 12 hours. The methyl group activates, forming the trans-

-dimethylaminostyrene intermediate. -

QC Check: Monitor by TLC (disappearance of nitrotoluene).

-

-

Reductive Cyclization:

-

Dissolve the intermediate in methanol/THF.

-

Add Raney Nickel (10 mol%) and hydrazine hydrate (excess) OR perform catalytic hydrogenation (H₂, Pd/C).

-

Mechanism:[2][4][5] Reduction of the nitro group to an amine results in spontaneous intramolecular nucleophilic attack on the enamine double bond, closing the pyrrole ring.

-

Yield: Typically 85-90% of pure 4-fluoroindole.

-

Phase 2: C3-Functionalization (Methylation)

Target: 4-Fluoro-3-methyl-1H-indole Why not direct alkylation? Direct methylation with MeI often leads to N-methylation (1-methyl) or dimethylation (3,3-dimethyl). The formylation-reduction sequence is orthogonal and cleaner.

-

Vilsmeier-Haack Formylation:

-

Prepare the Vilsmeier reagent: Add POCl₃ (1.1 eq) dropwise to dry DMF at 0°C. Stir for 30 mins to form the chloroiminium salt.

-

Add 4-fluoroindole (dissolved in DMF) slowly at 0°C.

-

Warm to RT and stir for 2 hours.

-

Hydrolysis: Pour the mixture into ice water and basify with NaOH (pH 9-10). The precipitate is 4-fluoro-1H-indole-3-carbaldehyde .

-

-

Reduction to Methyl:

-

Dissolve the aldehyde in THF/MeOH.

-

Add Sodium Borohydride (NaBH₄) (excess) to form the alcohol, followed by reduction with Triethylsilane (Et₃SiH) in TFA, OR use Lithium Aluminum Hydride (LiAlH₄) in refluxing THF for direct reduction to the methyl group.

-

Final Purification: Recrystallization from Hexane/EtOAc.

-

Synthetic Workflow Diagram

Figure 2: Step-wise synthetic pathway ensuring regioisomer purity at the C4 position.

Part 4: Analytical Validation & Safety

Quality Control Parameters

To validate the identity of 4-fluoro-3-methyl-1H-indole, the following analytical signatures must be confirmed:

-

¹H NMR (DMSO-d₆):

-

Indole NH: Broad singlet ~10.8–11.2 ppm.

-

C3-Methyl: Singlet or doublet (due to F-coupling) at ~2.3 ppm.

-

Aromatic Region: The 4-fluoro substitution pattern is distinct. Look for a multiplet pattern corresponding to H5, H6, H7. H5 will show strong coupling to the F4 atom (

Hz).

-

-

¹⁹F NMR:

-

Single peak around -120 to -125 ppm (relative to CFCl₃). This is the definitive check for the presence of fluorine and absence of the 6-fluoro isomer (which would appear at a different shift).

-

Safety Profile (GHS Classification)

-

Hazard Statements:

-

Handling: Use a fume hood. Fluorinated indoles can be potent sensitizers.[8] Avoid contact with strong oxidizing agents.

References

-

National Institute of Standards and Technology (NIST). (n.d.). 3-Methylindole (Skatole) Gas Phase Ion Energetics. NIST Chemistry WebBook, SRD 69. Retrieved from [Link][9]

-

National Institutes of Health (NIH). (2026). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold. PubMed Central. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. CN103420892A - Preparation method of 4-fluoroindole - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]

- 5. fishersci.com [fishersci.com]

- 6. downloads.ossila.com [downloads.ossila.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. ossila.com [ossila.com]

- 9. Indole, 3-methyl- [webbook.nist.gov]

An In-Depth Technical Guide to 4-Fluoro-3-methyl-1H-indole: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Indoles in Modern Drug Discovery

The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in medicinal chemistry. The strategic introduction of fluorine atoms into the indole ring system can profoundly influence the molecule's physicochemical and biological properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby improving pharmacokinetic profiles. This guide focuses on a specific, promising derivative: 4-fluoro-3-methyl-1H-indole , providing a comprehensive overview of its synthesis, detailed spectroscopic characterization, and potential applications in drug development.

Physicochemical Properties of 4-Fluoro-3-methyl-1H-indole

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery and development. Below is a summary of the key properties of 4-fluoro-3-methyl-1H-indole.

| Property | Value | Source |

| IUPAC Name | 4-fluoro-3-methyl-1H-indole | IUPAC Nomenclature |

| Molecular Formula | C₉H₈FN | |

| Molecular Weight | 149.17 g/mol | |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, DMSO, and DMF. |

Synthesis of 4-Fluoro-3-methyl-1H-indole: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. This method is highly adaptable for the synthesis of substituted indoles, including 4-fluoro-3-methyl-1H-indole.

Reaction Scheme

Caption: General scheme of the Fischer indole synthesis for 4-fluoro-3-methyl-1H-indole.

Mechanistic Insights

The Fischer indole synthesis proceeds through a series of well-established steps:

-

Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of 3-fluorophenylhydrazine with propanone to form the corresponding hydrazone. The choice of propanone is crucial as it provides the methyl group at the 3-position of the final indole product.

-

Tautomerization: The hydrazone undergoes tautomerization to its enamine form. This step is critical for the subsequent sigmatropic rearrangement.

-

[1][1]-Sigmatropic Rearrangement: The protonated enamine undergoes a[1][1]-sigmatropic rearrangement (a type of pericyclic reaction) to form a di-imine intermediate. This is the key bond-forming step that establishes the indole scaffold.

-

Aromatization and Cyclization: The di-imine intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon, leading to a cyclic aminal.

-

Elimination of Ammonia: Finally, the elimination of an ammonia molecule under acidic conditions results in the formation of the stable, aromatic 4-fluoro-3-methyl-1H-indole.

Detailed Experimental Protocol

Materials:

-

3-Fluorophenylhydrazine hydrochloride

-

Propanone (Acetone)

-

Concentrated Sulfuric Acid (or another suitable acid catalyst like zinc chloride)

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Hydrazone Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol. Add propanone (1.2 eq) to the solution.

-

Acid Catalysis and Reflux: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture. Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 4-fluoro-3-methyl-1H-indole.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the N-H proton, and the methyl group. The coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.

Predicted ¹H NMR (CDCl₃, 500 MHz) δ (ppm):

-

~8.0 (s, 1H, N-H): A broad singlet corresponding to the indole N-H proton.

-

~7.2-7.0 (m, 2H, Ar-H): Multiplets for the protons on the benzene ring, showing coupling to each other and to the fluorine atom.

-

~6.8 (m, 1H, Ar-H): A multiplet for the remaining aromatic proton.

-

~2.3 (s, 3H, CH₃): A singlet for the methyl group at the 3-position.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for the nine carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

Predicted ¹³C NMR (CDCl₃, 125 MHz) δ (ppm):

-

~158 (d, ¹JCF): The carbon atom directly attached to the fluorine (C4) will appear as a doublet with a large coupling constant.

-

~135-110 (m): Signals corresponding to the other aromatic and pyrrole ring carbons.

-

~10 (s): The signal for the methyl carbon.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

-

Expected [M]⁺: m/z = 149.0641 (calculated for C₉H₈FN).

Potential Applications in Drug Development

Fluorinated indoles are of significant interest in medicinal chemistry due to their potential to modulate biological activity. While specific studies on 4-fluoro-3-methyl-1H-indole are limited, the broader class of fluorinated indoles has shown promise in various therapeutic areas.

Anticancer Activity

Indole derivatives are known to exhibit anticancer properties through various mechanisms, including the inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.[3] The introduction of a fluorine atom can enhance these activities by improving cell permeability and metabolic stability. 4-fluoro-3-methyl-1H-indole could serve as a valuable scaffold for the development of novel anticancer agents.

Antimicrobial Activity

Indole and its derivatives have been reported to possess antibacterial and antifungal activities.[4][5] The fluorine substituent can increase the lipophilicity of the molecule, potentially enhancing its ability to penetrate microbial cell membranes. Further investigation into the antimicrobial properties of 4-fluoro-3-methyl-1H-indole is warranted.

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders. The indole nucleus is a common feature in many kinase inhibitors.[6][7][8] The electronic properties of the fluorine atom in 4-fluoro-3-methyl-1H-indole could influence its binding to the ATP-binding pocket of various kinases, making it a potential candidate for the development of selective kinase inhibitors.

Conclusion and Future Directions

4-Fluoro-3-methyl-1H-indole is a synthetically accessible and promising scaffold for the development of novel therapeutic agents. The well-established Fischer indole synthesis provides a reliable route to this compound, and its structure can be unequivocally confirmed by modern spectroscopic methods. The strategic placement of the fluorine and methyl groups on the indole core offers opportunities for fine-tuning its biological activity.

Future research should focus on the following areas:

-

Optimization of Synthesis: Exploring alternative and more efficient synthetic routes to improve yield and reduce environmental impact.

-

Detailed Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to evaluate the anticancer, antimicrobial, and kinase inhibitory activities of 4-fluoro-3-methyl-1H-indole.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to understand the relationship between the chemical structure and biological activity, which will guide the design of more potent and selective drug candidates.

This in-depth technical guide provides a solid foundation for researchers and scientists to further explore the potential of 4-fluoro-3-methyl-1H-indole in the exciting and ever-evolving field of drug discovery.

References

-

Supporting information - The Royal Society of Chemistry. Available at: [Link]

-

2-(4-Fluoro-phen-yl)-3-methyl-1H-indole - PubMed. Available at: [Link]

-

Synthesis of Medicinally Important Indole Derivatives: A Review. Available at: [Link]

-

2-(4-Fluorophenyl)-3-methyl-1H-indole - PMC. Available at: [Link]

-

Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines - PubMed. Available at: [Link]

-

Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - NIH. Available at: [Link]

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC. Available at: [Link]

-

Evaluation of New Antimicrobial Agents Based on tris(1H-Indol-3-yl)methylium Salts - PMC. Available at: [Link]

-

(IUCr) 5-Fluoro-3-(1H-indol-3-ylmethyl). Available at: [Link]

-

Synthesis and Biological evaluation of 4-(4-(Di-(1H-indol-3-yl)methyl)phenoxy)-2-chloroquinolines - ResearchGate. Available at: [Link]

-

Anti-Tumor Activity of Indole: A Review | Request PDF - ResearchGate. Available at: [Link]

-

Green Synthesis, Biological Evaluation, and Molecular Docking of 4'-(Substituted Phenyl)Spiro[Indoline-3,3'-[2][9][10]Triazolidine]-2,5'-Diones - Taylor & Francis. Available at: [Link]

-

Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC. Available at: [Link]

-

Nuclear Magnetic Resonance Spectroscopy. ^(13)C Spectra of Indole and Methylindoles. Available at: [Link]

-

Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC. Available at: [Link]

-

5-Fluoro-3-(1H-indol-3-ylmethyl) - PMC - NIH. Available at: [Link]

-

Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC. Available at: [Link]

-

Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Available at: [Link]

-

Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed. Available at: [Link]

-

Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

The Azaindole Framework in the Design of Kinase Inhibitors - MDPI. Available at: [Link]

-

Evaluation of human microtubule affinity-regulating kinase 4 inhibitors: fluorescence binding studies, enzyme, and cell assays - PubMed. Available at: [Link]

-

Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents - PMC. Available at: [Link]

Sources

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. rsc.org [rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An expeditious synthesis and anticancer activity of novel 4-(3'-indolyl)oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-(4-Fluoro-phen-yl)-3-methyl-1H-indole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-(4-Fluorophenyl)-3-methyl-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluoro-3-methyl-1H-indole

Introduction: The Strategic Importance of Fluorinated Indoles in Modern Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic incorporation of fluorine atoms into the indole ring system has emerged as a powerful strategy in drug design, often leading to compounds with enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[2] Fluorine's unique electronic properties can modulate the pKa of nearby functional groups and influence conformational preferences, thereby fine-tuning the biological activity of the parent molecule.[3] This guide provides a comprehensive technical overview of the synthesis, characterization, and potential applications of a specific fluorinated indole, 4-fluoro-3-methyl-1H-indole, a molecule poised for exploration in various therapeutic areas. While a seminal "discovery" paper for this exact compound is not prominent in the literature, its synthesis can be confidently approached through established and robust methodologies for indole formation. This guide will leverage established chemical principles and data from closely related analogs to provide a predictive and practical framework for researchers.

Synthetic Pathways to 4-Fluoro-3-methyl-1H-indole: A Comparative Analysis

Two primary and highly versatile methods for indole synthesis are particularly well-suited for the preparation of 4-fluoro-3-methyl-1H-indole: the Fischer Indole Synthesis and the Leimgruber-Batcho Indole Synthesis. The choice between these routes depends on the availability of starting materials, desired scale, and tolerance to reaction conditions.

The Fischer Indole Synthesis: A Classic and Versatile Approach

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust reaction that forms an indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[4] For the synthesis of 4-fluoro-3-methyl-1H-indole, the logical starting materials are (4-fluorophenyl)hydrazine and propanal.

Reaction Mechanism and Rationale:

The reaction proceeds through the initial formation of a phenylhydrazone, which then tautomerizes to an enamine.[5] Under acidic catalysis, a[5][5]-sigmatropic rearrangement occurs, followed by the loss of ammonia to yield the aromatic indole ring.[6] The choice of acid catalyst is crucial and can range from Brønsted acids like sulfuric or polyphosphoric acid to Lewis acids such as zinc chloride.[4]

Figure 1: The Fischer Indole Synthesis pathway for 4-fluoro-3-methyl-1H-indole.

Experimental Protocol: Fischer Indole Synthesis

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve (4-fluorophenyl)hydrazine (1.0 eq) in ethanol.

-

Add propanal (1.1 eq) dropwise at room temperature with stirring.

-

The reaction is typically exothermic. Stir for 1-2 hours until thin-layer chromatography (TLC) indicates complete consumption of the hydrazine.

-

The resulting hydrazone may precipitate and can be isolated by filtration, or the reaction mixture can be carried forward directly.

-

-

Indolization:

-

To the hydrazone, add a suitable acid catalyst, such as a mixture of sulfuric acid in ethanol or polyphosphoric acid.

-

Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

The Leimgruber-Batcho Indole Synthesis: A High-Yielding Alternative

The Leimgruber-Batcho synthesis offers a milder and often higher-yielding route to indoles, starting from an o-nitrotoluene derivative.[7] This method is particularly advantageous for producing indoles with specific substitution patterns that might be challenging to obtain via the Fischer synthesis. For 4-fluoro-3-methyl-1H-indole, the synthesis would commence with 2-fluoro-6-nitrotoluene.

Reaction Mechanism and Rationale:

This two-step process begins with the condensation of the o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine.[8] The second step involves the reductive cyclization of the enamine to the indole. A variety of reducing agents can be employed, including Raney nickel with hydrazine, palladium on carbon with hydrogen gas, or stannous chloride.[7]

Figure 2: The Leimgruber-Batcho Indole Synthesis pathway for 4-fluoro-3-methyl-1H-indole.

Experimental Protocol: Leimgruber-Batcho-like Synthesis

-

Enamine Formation:

-

To a solution of 2-fluoro-6-nitrotoluene (1.0 eq) in a suitable solvent like DMF, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2-3 eq).[1]

-

Heat the mixture (e.g., to 130°C) and stir until the reaction is complete, as monitored by TLC.[9]

-

Remove the solvent under reduced pressure to obtain the crude enamine intermediate.

-

-

Reductive Cyclization:

-

Dissolve the crude enamine in a solvent such as methanol or ethanol.

-

Add a catalyst, for example, Raney nickel or palladium on carbon.[1]

-

Introduce a reducing agent, such as hydrazine hydrate, or perform the reaction under a hydrogen atmosphere.

-

Stir the reaction at room temperature or with gentle heating until the reduction and cyclization are complete.

-

Filter off the catalyst and concentrate the filtrate.

-

Purify the resulting 4-fluoro-3-methyl-1H-indole by column chromatography.

-

Spectroscopic Characterization of 4-Fluoro-3-methyl-1H-indole

As no specific literature data for 4-fluoro-3-methyl-1H-indole is readily available, we can predict its spectroscopic properties with a high degree of confidence by analyzing data from the closely related isomer, 5-fluoro-3-methyl-1H-indole, and other similar structures.

| Spectroscopic Data | Predicted for 4-Fluoro-3-methyl-1H-indole | Reference Data: 5-Fluoro-3-methyl-1H-indole |

| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | ~7.9 (s, 1H, NH), ~7.1-7.3 (m, 2H, ArH), ~6.8 (m, 1H, ArH), ~2.3 (s, 3H, CH₃) | 7.89 (s, 1H), 7.27–7.25 (m, 1H), 7.23 (dd, J = 9.6, 2.4 Hz, 1H), 7.03 (s, 1H), 6.95 (td, J = 9.0, 2.5 Hz, 1H), 2.31 (d, J = 0.6 Hz, 3H) |

| ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | ~155 (d, JCF ≈ 240 Hz, C4), ~136 (C7a), ~125 (C2), ~122 (d, JCCF ≈ 8 Hz, C5), ~115 (C3), ~110 (d, JCCF ≈ 20 Hz, C7), ~105 (d, JCCF ≈ 4 Hz, C6), ~10 (CH₃) | 158.76, 156.77, 132.84, 128.83, 128.76, 123.49, 112.02, 111.59, 111.52, 110.38, 110.17, 103.91, 103.73, 9.70 |

| ¹⁹F NMR (470 MHz, CDCl₃) δ (ppm) | ~ -120 to -130 | -125.24 |

| Mass Spectrometry (EI) | m/z (%): 149 (M⁺), ... | Not available |

Rationale for Predicted Spectroscopic Data:

-

¹H NMR: The chemical shifts of the aromatic protons will be influenced by the position of the fluorine atom. The proton on the carbon bearing the fluorine will be absent. The adjacent protons will show coupling to the fluorine atom. The methyl and NH protons are expected to be in similar regions to the 5-fluoro isomer.

-

¹³C NMR: The carbon directly attached to the fluorine (C4) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and will be significantly downfield. The adjacent carbons will show smaller two- and three-bond couplings.

-

¹⁹F NMR: The chemical shift is expected to be in the typical range for an aryl fluoride.

-

Mass Spectrometry: The molecular ion peak is predicted to be at m/z 149, corresponding to the molecular weight of C₉H₈FN.

Potential Biological and Pharmacological Significance

While the specific biological activities of 4-fluoro-3-methyl-1H-indole have not been extensively reported, the broader class of fluorinated indoles exhibits a wide range of pharmacological properties. These include antimicrobial, antiviral, and anticancer activities.[10][11] The introduction of a fluorine atom at the 4-position can influence the molecule's interaction with biological targets and its metabolic fate.

Potential Therapeutic Applications:

-

Anticancer: Many indole derivatives are known to interact with various targets in cancer cells, including kinases and tubulin.[11] The unique electronic properties of the 4-fluoro substitution could lead to novel interactions and improved efficacy.

-

Antimicrobial: Indole derivatives have shown promise as antibacterial and antifungal agents.[10] The lipophilicity and electronic nature of 4-fluoro-3-methyl-1H-indole may enhance its ability to penetrate microbial cell membranes.

-

CNS Disorders: The indole nucleus is a common feature in drugs targeting the central nervous system. The fluorine atom could modulate blood-brain barrier permeability and receptor binding affinity.

Further research, including in vitro and in vivo screening, is necessary to fully elucidate the biological potential of 4-fluoro-3-methyl-1H-indole.

Conclusion

4-Fluoro-3-methyl-1H-indole represents a valuable yet underexplored molecule in the vast chemical space of fluorinated indoles. Its synthesis is readily achievable through well-established methods such as the Fischer and Leimgruber-Batcho syntheses. This guide provides a robust framework for its preparation and a predictive analysis of its spectroscopic characteristics, grounded in the data of closely related compounds. The strategic placement of the fluorine atom at the 4-position offers intriguing possibilities for modulating biological activity, making this compound a compelling target for further investigation in drug discovery and development programs.

References

- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245.

-

Wikipedia. Fischer indole synthesis. [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

-

Wikipedia. Leimgruber–Batcho indole synthesis. [Link]

- Gribble, G. W. Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc.: 2010.

-

ResearchGate. Leimgruber‐Batcho indole synthesis. [Link]

-

Yıldırım, S.; Ceylan, Ş.; Köysal, O.; Çavuşoğlu, B. K. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Infect. Disord. Drug Targets2018 , 18(3), 226-233. [Link]

-

Asahina, Y.; Araya, I.; Iwase, K.; Iinuma, F.; Hosaka, M.; Ishizaki, T. Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. J. Med. Chem.2005 , 48(8), 3193-3199. [Link]

-

El-Sayed, N. F.; El-Bendary, E. R.; El-Ashry, E. S. H. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Adv.2021 , 11(23), 13866-13894. [Link]

- Turos, E.; Long, T. E.; Konaklieva, M. I.; Coates, C. M.; Heldreth, B.; Dickey, S.; Gonzalez, J.; Tort, M. P.; He, W. Indole-based inhibitors of the NorA efflux pump in Staphylococcus aureus. Bioorg. Med. Chem. Lett.2008, 18(4), 1365-1368.

-

Shcherbakov, D. N.; Smirnova, E. S.; Galkina, I. V.; Balunova, E. V.; Prianishnikov, V. V.; Danilenko, V. N. Evaluation of New Antimicrobial Agents Based on tris(1H-Indol-3-yl)methylium Salts: Activity, Toxicity, Suppression of Experimental Sepsis in Mice. Antibiotics2022 , 11(1), 108. [Link]

-

Clark, R. D.; Repke, D. B. The Leimgruber-Batcho Indole Synthesis. Heterocycles1984 , 22(1), 195-221. [Link]

-

Royal Society of Chemistry. Supporting information for: Iridium-catalysed methylation of indoles and pyrroles with methanol. [Link]

-

Royal Society of Chemistry. Supporting information for: A mild and efficient route to 3-substituted indoles via a tandem methylation/hydroarylation reaction. [Link]

-

ResearchGate. Fluorine-containing indoles: Synthesis and biological activity. [Link]

-

PubChem. 3-Bromo-1-methyl-1H-indole. [Link]

-

ResearchGate. How can synthesis 4-bromo indole and 4-methyl indole? [Link]

-

ResearchGate. Antibiofilm properties of 4-hydroxy-3-methyl-2-alkenylquinoline, a novel Burkholderia-derived alkaloid. [Link]

-

MDPI. Antibacterial and Antifungal Properties of New Synthetic Tricyclic Flavonoids. [Link]

-

PubMed Central. Amoebicidal effect of synthetic indoles against Acanthamoeba spp.: a study of cell death. [Link]

-

MDPI. Fluorinated Derivatives of Digalloyl-Flavan-3-ol Induce Autophagic Cell Death by Forming Granular Aggregates Containing Mitochondria. [Link]

-

Royal Society of Chemistry. Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene delivery systems. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-Fluoro-3-methyl-1H-indole: A Technical Guide for Researchers

An In-depth Guide for Scientists and Drug Development Professionals on the Spectroscopic and Analytical Profile of a Key Fluorinated Indole.

Introduction

4-Fluoro-3-methyl-1H-indole is a halogenated derivative of the ubiquitous indole scaffold, a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. The introduction of a fluorine atom at the 4-position of the indole ring can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. As such, a thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in various chemical and biological systems.

Molecular Structure and Predicted Spectroscopic Behavior

The unique substitution pattern of 4-fluoro-3-methyl-1H-indole, featuring a fluorine atom on the benzene ring and a methyl group on the pyrrole ring, gives rise to a distinct spectroscopic profile. The electron-withdrawing nature of the fluorine atom and the electron-donating effect of the methyl group will influence the electron density distribution within the indole ring system, thereby affecting the chemical shifts and coupling constants observed in its NMR spectra, the vibrational frequencies in its IR spectrum, and its fragmentation pattern in mass spectrometry.

Diagram of the Molecular Structure of 4-Fluoro-3-methyl-1H-indole

Caption: Molecular structure of 4-fluoro-3-methyl-1H-indole with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 4-fluoro-3-methyl-1H-indole are detailed below, with chemical shifts referenced to tetramethylsilane (TMS).

¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons, the N-H proton, and the methyl protons. The fluorine atom at the 4-position will introduce characteristic couplings to the neighboring protons.

Table 1: Predicted ¹H NMR Spectral Data for 4-Fluoro-3-methyl-1H-indole

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H1 (N-H) | 8.0 - 8.2 | br s | - |

| H2 | 7.0 - 7.2 | q | ~1.0 |

| H5 | 6.8 - 7.0 | dd | J(H5-H6) = 7.5-8.0, J(H5-F) = 10.0-11.0 |

| H6 | 7.0 - 7.2 | t | J(H6-H5) = J(H6-H7) = 7.5-8.0 |

| H7 | 7.2 - 7.4 | d | J(H7-H6) = 7.5-8.0 |

| 3-CH₃ | 2.2 - 2.4 | d | J(CH3-H2) = ~1.0 |

-

Justification: The predictions are based on the analysis of related compounds such as 5-fluoro-3-methyl-1H-indole and 4-bromo-3-methyl-1H-indole[1]. The downfield shift of the N-H proton is characteristic of indoles. The quartet multiplicity for H2 and the doublet for the 3-CH₃ are due to their four-bond coupling. The most notable feature is the doublet of doublets for H5, arising from its coupling to both H6 and the fluorine at C4.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by the large one-bond carbon-fluorine coupling constant for C4 and smaller two- and three-bond couplings for the adjacent carbons.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Fluoro-3-methyl-1H-indole

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (J, Hz) |

| C2 | 122 - 124 | ~4-6 |

| C3 | 110 - 112 | ~2-3 |

| C3a | 125 - 127 | ~10-12 |

| C4 | 155 - 158 (d) | ~240-250 |

| C5 | 105 - 107 (d) | ~20-25 |

| C6 | 120 - 122 | ~5-7 |

| C7 | 115 - 117 | ~2-3 |

| C7a | 135 - 137 | ~12-15 |

| 3-CH₃ | 9 - 11 | - |

-

Justification: The chemical shifts are estimated by considering the substituent effects of the fluorine and methyl groups on the indole ring, with reference to data for 5-fluoro-3-methyl-1H-indole and 4-bromo-3-methyl-1H-indole[1]. The large doublet for C4 is a definitive indicator of a fluorine-substituted aromatic carbon. The other carbons in the benzene ring will also exhibit smaller couplings to the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for 4-Fluoro-3-methyl-1H-indole

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3400 - 3450 | Strong, sharp |

| C-H stretch (aromatic) | 3050 - 3150 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C stretch (aromatic) | 1580 - 1620 | Medium-Strong |

| C-N stretch | 1300 - 1350 | Medium |

| C-F stretch | 1200 - 1250 | Strong |

-

Justification: These predictions are based on the typical IR absorption frequencies for indoles and fluorinated aromatic compounds. The strong N-H stretching vibration is a hallmark of the indole ring system. The C-F stretching vibration is expected to be a strong and characteristic band in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): m/z = 149.0641 (calculated for C₉H₈FN)

-

Major Fragmentation Pathways:

-

Loss of H· (m/z 148)

-

Loss of CH₃· (m/z 134)

-

Loss of HCN (m/z 122)

-

Retro-Diels-Alder type fragmentation of the pyrrole ring.

-

-

Justification: The molecular ion peak will be the most abundant peak under typical electron ionization (EI) conditions. The fragmentation pattern is predicted based on the known fragmentation behavior of indoles, which often involves the loss of small, stable neutral molecules and radicals from the pyrrole ring.

Experimental Protocols

For researchers aiming to synthesize and characterize 4-fluoro-3-methyl-1H-indole, the following experimental workflows are recommended.

Synthesis

A plausible synthetic route would be the Fischer indole synthesis, a robust and widely used method for preparing indoles.

Diagram of the Proposed Fischer Indole Synthesis Workflow

Caption: Proposed workflow for the synthesis of 4-fluoro-3-methyl-1H-indole via the Fischer indole synthesis.

Step-by-Step Protocol:

-

Hydrazone Formation: React 3-fluorophenylhydrazine with propanal in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., acetic acid) to form the corresponding hydrazone.

-

Indolization: Treat the crude hydrazone with a stronger acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride) and heat to induce cyclization.

-